molecular formula C15H23NO4 B080172 alpha-(((3-Methoxypropyl)amino)methyl)-alpha-methyl-1,4-benzodioxan-2-methanol CAS No. 14091-01-1

alpha-(((3-Methoxypropyl)amino)methyl)-alpha-methyl-1,4-benzodioxan-2-methanol

Cat. No. B080172
CAS RN: 14091-01-1
M. Wt: 281.35 g/mol
InChI Key: VPZPJLDAURVTHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Alpha-(((3-Methoxypropyl)amino)methyl)-alpha-methyl-1,4-benzodioxan-2-methanol is a chemical compound that belongs to the class of benzodioxane derivatives. It is used in scientific research for its potential therapeutic effects. The compound has been studied extensively for its mechanism of action and its biochemical and physiological effects.

Mechanism Of Action

The mechanism of action of alpha-(((3-Methoxypropyl)amino)methyl)-alpha-methyl-1,4-benzodioxan-2-methanol involves the inhibition of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the production of prostaglandins, which play a role in inflammation and pain. By inhibiting COX enzymes, alpha-(((3-Methoxypropyl)amino)methyl)-alpha-methyl-1,4-benzodioxan-2-methanol reduces inflammation and pain.

Biochemical And Physiological Effects

Alpha-(((3-Methoxypropyl)amino)methyl)-alpha-methyl-1,4-benzodioxan-2-methanol has been found to have several biochemical and physiological effects. It has been shown to reduce the production of prostaglandins and thromboxane, which are involved in inflammation and platelet aggregation. It has also been found to have antioxidant properties, which may be beneficial in the treatment of cardiovascular diseases and cancer.

Advantages And Limitations For Lab Experiments

One advantage of using alpha-(((3-Methoxypropyl)amino)methyl)-alpha-methyl-1,4-benzodioxan-2-methanol in lab experiments is its potential therapeutic effects. It has been found to have anti-inflammatory, analgesic, and antiplatelet effects, which may be useful in the treatment of various diseases. However, one limitation is that it may have potential side effects, which need to be further studied.

Future Directions

There are several future directions for the study of alpha-(((3-Methoxypropyl)amino)methyl)-alpha-methyl-1,4-benzodioxan-2-methanol. One direction is to further investigate its potential therapeutic effects in the treatment of cardiovascular diseases, cancer, and neurological disorders. Another direction is to study its potential side effects and toxicity in order to determine its safety for human use. Additionally, further research is needed to understand the mechanism of action of alpha-(((3-Methoxypropyl)amino)methyl)-alpha-methyl-1,4-benzodioxan-2-methanol and its biochemical and physiological effects.

Synthesis Methods

The synthesis method of alpha-(((3-Methoxypropyl)amino)methyl)-alpha-methyl-1,4-benzodioxan-2-methanol involves the reaction of 3-methoxypropylamine with alpha-methyl-1,4-benzodioxan-2-methanone. The reaction is catalyzed by a Lewis acid such as boron trifluoride etherate. The resulting product is a white crystalline solid with a melting point of 128-130°C.

Scientific Research Applications

Alpha-(((3-Methoxypropyl)amino)methyl)-alpha-methyl-1,4-benzodioxan-2-methanol has been studied for its potential therapeutic effects in various scientific research applications. It has been found to have anti-inflammatory, analgesic, and antiplatelet effects. It has also been studied for its potential use in the treatment of cardiovascular diseases, cancer, and neurological disorders.

properties

CAS RN

14091-01-1

Product Name

alpha-(((3-Methoxypropyl)amino)methyl)-alpha-methyl-1,4-benzodioxan-2-methanol

Molecular Formula

C15H23NO4

Molecular Weight

281.35 g/mol

IUPAC Name

2-(2,3-dihydro-1,4-benzodioxin-3-yl)-1-(3-methoxypropylamino)propan-2-ol

InChI

InChI=1S/C15H23NO4/c1-15(17,11-16-8-5-9-18-2)14-10-19-12-6-3-4-7-13(12)20-14/h3-4,6-7,14,16-17H,5,8-11H2,1-2H3

InChI Key

VPZPJLDAURVTHC-UHFFFAOYSA-N

SMILES

CC(CNCCCOC)(C1COC2=CC=CC=C2O1)O

Canonical SMILES

CC(CNCCCOC)(C1COC2=CC=CC=C2O1)O

Origin of Product

United States

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